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Compound of Interest

Compound Name: Chir 4531

Cat. No.: B1668625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Chir 4531 is a synthetic, non-natural peptoid that has garnered interest in the field of

pharmacology due to its high affinity and specificity for the μ-opioid receptor. As a trimer of N-

substituted glycine, it represents a class of peptidomimetics with potential therapeutic

applications. This document provides a comprehensive overview of the structure, properties,

and biological interactions of Chir 4531, intended for a technical audience in the life sciences

and drug development sectors.

Chemical Structure and Properties
Chir 4531 is a peptoid trimer with the systematic IUPAC name (2S)-4-amino-N-(2-

aminoacetyl)-2-[1,3-benzodioxol-5-ylmethyl-[2-(4-hydroxyphenyl)ethyl]amino]-N-(2,2-

diphenylethyl)-3-oxobutanamide. Its discovery was first reported in a 1994 study by

Zuckermann et al., which focused on the identification of novel, high-affinity ligands for G-

protein-coupled receptors from a combinatorial library of N-(substituted)glycine peptoids.[1]

The fundamental chemical and physical properties of Chir 4531 are summarized in the table

below.
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Property Value

Molecular Formula C36H38N4O6

Molecular Weight 622.71 g/mol

CAS Number 158198-48-2

Class N-substituted glycine peptoid trimer

Biological Activity and Quantitative Data
Chir 4531 functions as a high-affinity ligand for the μ-opioid receptor, a member of the G-

protein-coupled receptor (GPCR) family. Its binding affinity has been quantified through

competitive radioligand binding assays.

Parameter Value Receptor

Ki (inhibition constant) 6 nM μ-opioid receptor

Experimental Protocols
Determination of Binding Affinity (Ki) by Competitive
Radioligand Binding Assay
The binding affinity of Chir 4531 for the μ-opioid receptor was determined using a solution-

phase, competitive radioligand-binding assay.[1] The following is a representative protocol for

such an assay.

1. Materials:

Membrane Preparation: A source of μ-opioid receptors, such as a membrane preparation

from cells stably expressing the human μ-opioid receptor or from rat brain tissue.

Radioligand: A tritiated, high-affinity μ-opioid receptor ligand, such as [3H]DAMGO ([D-Ala2,

N-MePhe4, Gly5-ol]-enkephalin).

Competitor: Chir 4531.
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Non-specific Binding Control: A high concentration of a non-labeled opioid receptor

antagonist, such as naloxone.

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

Scintillation Cocktail and Scintillation Counter.

2. Procedure:

A fixed concentration of the radioligand ([3H]DAMGO) and the membrane preparation are

incubated in the assay buffer.

Varying concentrations of the unlabeled competitor (Chir 4531) are added to the incubation

mixture.

A parallel set of incubations is performed in the presence of a high concentration of naloxone

to determine non-specific binding.

The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

The bound radioligand is separated from the free radioligand, typically by rapid filtration

through glass fiber filters.

The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.

The IC50 (the concentration of Chir 4531 that inhibits 50% of the specific binding of the

radioligand) is determined from this curve.

The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Synthesis Workflow
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μ-Opioid Receptor Signaling Pathway
Upon binding of an agonist such as Chir 4531, the μ-opioid receptor initiates a signaling

cascade characteristic of Gi/o-coupled GPCRs. This pathway ultimately leads to a reduction in

neuronal excitability.

Caption: μ-Opioid receptor signaling cascade initiated by an agonist.

General Workflow for Peptoid Synthesis (Submonomer
Method)
Chir 4531 was synthesized as part of a combinatorial library using a solid-phase

"submonomer" method. This technique involves a two-step cycle for each monomer addition,

which is highly amenable to automation.

Caption: General workflow for solid-phase peptoid synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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